molecular formula C5H6INO B2939116 2-iodo-N-(prop-2-yn-1-yl)acetamide CAS No. 1010386-64-7

2-iodo-N-(prop-2-yn-1-yl)acetamide

Cat. No. B2939116
M. Wt: 223.013
InChI Key: CSMMHDBFJDWUDO-UHFFFAOYSA-N
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Description

2-iodo-N-(prop-2-yn-1-yl)acetamide is a chemical compound with the molecular formula C5H6INO and a molecular weight of 223.01 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 2-iodo-N-(prop-2-yn-1-yl)acetamide can be achieved through the iodination and acetylation reactions of ethanolamine .


Molecular Structure Analysis

The InChI code for 2-iodo-N-(prop-2-yn-1-yl)acetamide is 1S/C5H6INO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) and the InChI key is CSMMHDBFJDWUDO-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-iodo-N-(prop-2-yn-1-yl)acetamide can be used as an intermediate in organic synthesis. It can be used to synthesize other iodine-containing organic compounds, or as an important raw material in drug synthesis .


Physical And Chemical Properties Analysis

2-iodo-N-(prop-2-yn-1-yl)acetamide is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

"2-iodo-N-(prop-2-yn-1-yl)acetamide" serves as a precursor or intermediate in the synthesis of complex organic molecules. For example, Kobayashi et al. (2007) detailed the synthesis of (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides through iodine-mediated cyclization, which involves the use of iodine reagents similar to the structure of 2-iodo-N-(prop-2-yn-1-yl)acetamide (Kobayashi, Hashimoto, Shiokawa, Morikawa, & Konishi, 2007). This process highlights the compound's role in facilitating cyclization reactions, a fundamental step in constructing complex chemical structures.

Material Science and Coordination Chemistry

In the field of material science and coordination chemistry, acetamide derivatives, including those structurally related to "2-iodo-N-(prop-2-yn-1-yl)acetamide," have been studied for their complex-forming abilities with metals. Alikberova et al. (2009) synthesized new acetamide complexes of lanthanum, gadolinium, and erbium iodides, showcasing the potential of acetamide derivatives in creating new materials with specific optical or magnetic properties (Alikberova, Al’bov, Malinovskaya, Golubev, Kravchenko, & Rukk, 2009).

Environmental Applications

In environmental chemistry, the detection and quantification of carbonyl compounds in water samples have been improved through the development of new fluorescent probes, like the one described by Houdier et al. (2000), which could potentially be synthesized using derivatives of "2-iodo-N-(prop-2-yn-1-yl)acetamide" (Houdier, Perrier, Defrancq, & Legrand, 2000).

Astrochemistry

Furthermore, the study of acetamide in the interstellar medium (ISM) presents an intriguing application. Foo et al. (2018) discussed the formation of acetamide (C2H5NO) in ISM, suggesting that compounds with similar structures or functionalities, such as "2-iodo-N-(prop-2-yn-1-yl)acetamide," could play a role in the formation of complex organic molecules in space (Foo, Surányi, Guljas, Szőri, Villar, Viskolcz, Csizmadia, Rágyanszki, & Fiser, 2018).

Safety And Hazards

The safety information for 2-iodo-N-(prop-2-yn-1-yl)acetamide indicates that it is dangerous . Precautionary measures should be taken to avoid inhalation of its dust or solution, skin contact, and ingestion . It should be stored in a dry, well-ventilated place, away from fire sources and oxidants .

properties

IUPAC Name

2-iodo-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMMHDBFJDWUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N-(prop-2-yn-1-yl)acetamide

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